Vanadyl sulfate hydrate

Description

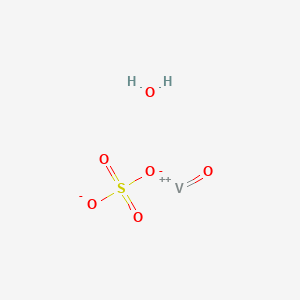

Structure

2D Structure

Properties

Molecular Formula |

H2O6SV |

|---|---|

Molecular Weight |

181.02 g/mol |

IUPAC Name |

oxovanadium(2+);sulfate;hydrate |

InChI |

InChI=1S/H2O4S.H2O.O.V/c1-5(2,3)4;;;/h(H2,1,2,3,4);1H2;;/q;;;+2/p-2 |

InChI Key |

DKCWBFMZNUOFEM-UHFFFAOYSA-L |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].O=[V+2] |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis and Purification of Vanadyl Sulfate Hydrate for Research Applications

Laboratory-Scale Synthetic Routes to Vanadyl Sulfate (B86663) Hydrate (B1144303)

The preparation of vanadyl sulfate hydrate in a laboratory setting can be achieved through several chemical and electrochemical pathways, starting from pentavalent vanadium compounds.

A prevalent and well-established method for synthesizing vanadyl sulfate involves the chemical reduction of vanadium pentoxide (V₂O₅) in a sulfuric acid (H₂SO₄) medium. nih.gov This process converts the vanadium from the +5 to the +4 oxidation state, resulting in the formation of the characteristic blue vanadyl ion (VO²⁺). google.com

V₂O₅ + SO₂ + H₂SO₄ → 2VOSO₄ + H₂O nih.govwikipedia.org

In a typical laboratory procedure, V₂O₅ is suspended in a dilute sulfuric acid solution, and SO₂ gas is bubbled through the mixture for several hours with constant stirring. wikipedia.org The progress of the reaction can be visually monitored by the color change from the yellow-orange of the V₂O₅ suspension to the deep blue of the aqueous vanadyl sulfate solution. google.com

Besides sulfur dioxide, other reducing agents, often termed "mild reducing agents," can be employed. chemicalbook.com These include organic acids and aldehydes. Research has demonstrated the successful reduction of V₂O₅ using oxalic acid, formaldehyde, and glycerol. google.commdpi.comdoaj.org For instance, the reaction with oxalic acid can be represented as:

(VO₂)₂SO₄ + H₂C₂O₄ + H₂SO₄ → 2VOSO₄ + 2CO₂ + 2H₂O wikipedia.org

The use of these alternative reducing agents can offer advantages in terms of handling and by-product management compared to gaseous SO₂. chemicalbook.com

Table 1: Comparison of Reducing Agents for Vanadium Pentoxide

| Reducing Agent | Chemical Formula | Typical Reaction Conditions | Byproducts |

|---|---|---|---|

| Sulfur Dioxide | SO₂ | Suspension in H₂SO₄, gas bubbling | - |

| Oxalic Acid | H₂C₂O₄ | Dissolution in heated H₂SO₄ | Carbon Dioxide (CO₂) |

| Formaldehyde | CH₂O | Suspension in H₂SO₄, dropwise addition | Formic Acid |

Hydrothermal synthesis is a powerful technique for producing highly crystalline materials. However, research indicates that this method is not commonly employed for the direct synthesis of this compound itself. Instead, this compound frequently serves as a vanadium source or precursor in the hydrothermal synthesis of other crystalline vanadium-containing compounds. alfa-chemistry.com For example, VOSO₄ has been used as a starting material in hydrothermal processes to generate vanadium ions for incorporation into saponite clay or to synthesize various vanadyl phosphate (B84403) and vanadium oxide nanostructures. researchgate.net The conditions of hydrothermal treatment, such as temperature, pH, and pressure, are critical in determining the final product's phase, morphology, and crystallinity. mdpi.com

Electrochemical reduction offers a clean and controllable alternative to chemical reducing agents for the production of vanadyl sulfate. This method involves the direct reduction of vanadium pentoxide at an electrode. In a typical setup, a suspension of V₂O₅ in sulfuric acid is placed in an electrochemical cell. mdpi.comsc.edu

The cell can be designed with a membrane, such as Nafion, separating the anode and cathode compartments. mdpi.com The V₂O₅ suspension in dilute sulfuric acid serves as the catholyte. When a direct current is applied, the V(V) is reduced to V(IV) at the cathode surface. mdpi.com This process has been investigated for the continuous production of high-purity electrolytes for vanadium redox flow batteries. osti.gov The reaction avoids the introduction of chemical reducing agents and their byproducts, simplifying purification. The process can be carried out using graphite or noble metal electrodes, with an applied voltage of up to 100 V being reported in one patented method. mdpi.com

Producing vanadyl sulfate from vanadate (B1173111) solutions, such as those derived from sodium vanadate (NaVO₃), typically involves a multi-step process rather than a single direct reduction-precipitation event. The initial step is often to precipitate the vanadium from the alkaline vanadate solution.

One common route is the ammonium (B1175870) salt precipitation method, where an ammonium salt like ammonium sulfate ((NH₄)₂SO₄) is added to the sodium vanadate solution. Adjusting the pH causes the precipitation of ammonium metavanadate (NH₄VO₃) or ammonium polyvanadate. This precipitate is then separated and can be thermally decomposed to V₂O₅, which is then reduced as described in section 2.1.1. Alternatively, the purified pentavalent vanadium compound can be re-dissolved and reduced. For instance, ammonium metavanadate can be reduced using agents like hydrazine hydrate to produce a tetravalent vanadium solution, from which vanadyl sulfate can be crystallized. Other methods involve precipitating vanadium as calcium vanadate or manganese vanadate, which can then be acid-leached and processed to yield a pure vanadyl sulfate solution.

Purification and Crystallization Techniques for Research-Grade Materials

For many research applications, particularly in catalysis and electrochemistry, the purity of this compound is paramount. Impurities such as iron and aluminum, which may be present in the initial vanadium source materials, must be removed.

Solvent extraction is a highly effective technique for purifying vanadyl sulfate solutions by selectively removing metallic impurities like iron (Fe) and aluminum (Al). One of the most studied extractants for this purpose is 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (EHEHPA).

The process involves contacting the impure aqueous vanadyl sulfate solution with an organic phase consisting of the extractant (EHEHPA), often with a phase modifier like tri-n-butyl phosphate (TBP), dissolved in a water-immiscible solvent such as n-heptane. The separation relies on the differential partitioning of the metal ions between the aqueous and organic phases, which is highly dependent on factors like pH.

Under optimal conditions, vanadium (IV) can be effectively separated. For example, research has shown that at an initial pH of 1.8, a significant amount of V(IV) and iron are extracted into the organic phase, while the extraction of aluminum is minimal. Subsequently, the loaded organic phase is stripped using a sulfuric acid solution. During stripping, nearly all the vanadium (IV) is transferred back to the aqueous phase, while most of the iron remains in the organic phase, achieving a good separation. By performing multiple extraction and stripping stages, a high-purity vanadyl sulfate solution can be obtained.

Table 2: Research Findings on VOSO₄ Purification via Solvent Extraction with EHEHPA

| Parameter | Optimal Condition | Result / Observation |

|---|---|---|

| Extraction | ||

| Extractant System | 20% EHEHPA (v/v) in n-heptane | Effective for V(IV) and Fe extraction. |

| Initial pH | 1.8 | At this pH, V/Al separation is high, but V/Fe separation is poor. |

| Temperature | 25 °C | Higher temperatures increased Fe and Al extraction more than V(IV). |

| Equilibrium Time | 12 minutes | Time required to reach extraction equilibrium for V(IV). |

| Single-Contact Efficiency | V(IV): 68%, Fe: 53%, Al: 2% | Good separation of V(IV) from aluminum is achieved in this stage. |

| Stripping | ||

| Stripping Agent | 3 mol/L H₂SO₄ | Effective for stripping V(IV) and Al. |

| Single-Contact Efficiency | V(IV): ~100%, Fe: ~10%, Al: ~95% | Good separation of V(IV) from iron is achieved in this stage. |

| Final Product |

Data compiled from studies on the purification of vanadium sulfate solutions.

Controlled Crystallization for Specific Hydration States (e.g., pentahydrate, trihydrate, hexahydrate polymorphs)

The selective crystallization of vanadyl sulfate into its various hydrated forms—primarily the pentahydrate, trihydrate, and hexahydrate—is governed by thermodynamic parameters such as temperature and solvent composition. Each hydrate possesses a unique crystalline structure and stability range, which can be exploited to isolate them in high purity.

Pentahydrate (VOSO₄·5H₂O): The most common and stable form at room temperature, vanadyl sulfate pentahydrate, is typically crystallized from an aqueous solution. wikipedia.org The synthesis generally involves the reduction of a vanadium(V) precursor, such as vanadium pentoxide (V₂O₅), in the presence of sulfuric acid. wikipedia.org Slow evaporation of the resulting blue solution under ambient conditions allows for the formation of well-defined blue crystals of the pentahydrate. In this structure, four of the water molecules are directly coordinated to the vanadyl ion, [VO(H₂O)₄]²⁺, with the fifth water molecule held within the crystal lattice but not directly bonded to the metal center. wikipedia.org

Hexahydrate (VOSO₄·6H₂O): The hexahydrate form is accessible at lower temperatures. Research has established that this hydrate crystallizes from aqueous solutions when the temperature is maintained below 13.6 °C (286.8 K). wikipedia.org This temperature-dependent solubility and crystal phase formation is a critical control parameter. By cooling a saturated vanadyl sulfate solution below this transition temperature, the hexahydrate polymorph can be selectively precipitated.

Trihydrate (VOSO₄·3H₂O): The trihydrate is another crystallographically distinct form. wikipedia.org While direct crystallization from aqueous solution is less common for the trihydrate compared to the pentahydrate, its synthesis can be achieved by precise control of solvent composition or through carefully controlled rehydration of the anhydrous form. The use of mixed solvent systems, such as water-ethanol mixtures, can alter the solubility and nucleation kinetics, favoring the formation of lower hydrates like the trihydrate.

The following table summarizes the key crystallization parameters for obtaining specific vanadyl sulfate hydrates.

| Hydrate Form | Chemical Formula | Molar Mass ( g/mol ) | Key Crystallization Condition |

| Pentahydrate | VOSO₄·5H₂O | 253.07 | From aqueous solution at ambient temperature. wikipedia.org |

| Hexahydrate | VOSO₄·6H₂O | 271.09 | From aqueous solution below 13.6 °C. wikipedia.org |

| Trihydrate | VOSO₄·3H₂O | 217.04 | Crystallographically examined; formation can be controlled by solvent composition. wikipedia.orgresearchgate.net |

Thermal Dehydration for Obtaining Specific Hydrate Forms

Thermal dehydration is a powerful technique for the controlled removal of water molecules from a hydrated salt, enabling the isolation of lower hydrates or the anhydrous form. This process is governed by the distinct energy barriers for the removal of each water molecule, which are often structurally non-equivalent. By applying precise temperature control, typically monitored by thermogravimetric analysis (TGA), vanadyl sulfate pentahydrate can be converted into its lower hydrates in a stepwise manner.

The dehydration of vanadyl sulfate trihydrate (VOSO₄·3H₂O) has been studied in detail, revealing a two-step process to reach the anhydrous state. researchgate.net

Formation of Monohydrate: Upon heating the trihydrate, the first dehydration event occurs between approximately 160-190 °C. In this step, two of the three water molecules are lost, resulting in the formation of vanadyl sulfate monohydrate (VOSO₄·H₂O). researchgate.net

Formation of Anhydrous Form: Further heating to around 260 °C drives off the final, more tightly bound water molecule, yielding anhydrous α-VOSO₄. researchgate.net

The initial dehydration of the more common pentahydrate begins at a lower temperature, with decomposition and loss of water observed starting around 105 °C. wikipedia.org By carefully controlling the temperature and duration of heating, the process can be halted at intermediate stages to isolate specific hydrates.

The table below outlines the temperature-driven transformations for vanadyl sulfate hydrates.

| Starting Hydrate | Intermediate/Final Product | Temperature Range (°C) | Water Molecules Lost |

| VOSO₄·5H₂O | Decomposes/Loses Water | Begins ~105 | Variable |

| VOSO₄·3H₂O | VOSO₄·H₂O | ~160 - 190 | 2 |

| VOSO₄·H₂O | α-VOSO₄ (Anhydrous) | ~260 | 1 |

This precise thermal control is essential for preparing specific vanadyl sulfate forms required for applications where the water of hydration could interfere with subsequent reactions or material properties.

Comprehensive Structural Elucidation and Spectroscopic Characterization of Vanadyl Sulfate Hydrate

X-ray Diffraction Crystallography (XRD) Studies

X-ray diffraction (XRD) is a cornerstone technique for elucidating the three-dimensional atomic arrangement within crystalline materials. For vanadyl sulfate (B86663) hydrate (B1144303), XRD studies, encompassing single-crystal and powder methods, have been instrumental in defining its molecular geometry, coordination environment, crystalline phases, and even the subtle details of its chemical bonding.

Single-Crystal X-ray Diffraction for Molecular Geometry and Coordination Sphere Analysis

The structure reveals a central vanadyl ion (VO²⁺) where the vanadium atom is coordinated to an oxygen atom via a short, strong double bond (V=O). wikipedia.org This V=O bond distance is approximately 1.60 Å (160 pm), which is significantly shorter than the other V-O bonds within the coordination sphere. wikipedia.orgacs.org The vanadium atom is also coordinated to four water molecules in the equatorial plane, with V-OH₂ bond lengths that are considerably longer than the V=O bond. wikipedia.orgacs.org A fifth water molecule is present in the crystal lattice but is not directly bonded to the vanadium ion. wikipedia.org The sulfate ion also coordinates to the vanadium center. wikipedia.org This arrangement results in a distorted octahedral geometry around the vanadium atom. wikipedia.orgacs.org

Different hydrated forms of vanadyl sulfate exhibit variations in their crystal structures. For instance, vanadyl sulfate hexahydrate (VOSO₄·6H₂O), which is stable below 13.6°C, crystallizes in the triclinic system. iucr.org

Table 1: Selected Bond Distances and Angles in Vanadyl Sulfate Hydrates from Single-Crystal XRD

| Feature | Vanadyl Sulfate Pentahydrate | Vanadyl Sulfate Hexahydrate |

|---|---|---|

| Crystal System | Monoclinic iucr.org | Triclinic iucr.org |

| Space Group | P2₁/c iucr.org | - |

| V=O Bond Length | ~1.60 Å wikipedia.orgacs.org | - |

| Equatorial V-OH₂ Bond Length | Longer than V=O bond wikipedia.org | - |

| Coordination Geometry | Distorted Octahedral wikipedia.orgacs.org | - |

Note: Specific bond lengths and angles can vary slightly depending on the specific crystalline form and experimental conditions.

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is an essential tool for identifying the crystalline phases present in a bulk sample and for studying polymorphism, which is the ability of a substance to exist in more than one crystal structure. rigaku.com Vanadyl sulfate is known to exist in various hydrated forms, including a trihydrate, pentahydrate, and hexahydrate, as well as anhydrous polymorphs. wikipedia.orgiucr.orgnih.gov

PXRD analysis can distinguish between these different hydrated and anhydrous forms by their unique diffraction patterns. nih.gov For example, studies have identified the presence of both vanadyl sulfate pentahydrate (VOSO₄·5H₂O) and vanadyl sulfate trihydrate (VOSO₄·3H₂O) in a single sample. nih.gov Anhydrous vanadyl sulfate also exhibits polymorphism, with at least two known forms, α-VOSO₄ and β-VOSO₄. researchgate.net The transformation between these phases, often induced by temperature changes, can be monitored using high-temperature PXRD. researchgate.net

The phenomenon where a substance exhibits different crystal structures due to varying levels of hydration is sometimes termed pseudopolymorphism. rigaku.com PXRD is a fundamental technique for distinguishing between these pseudopolymorphic forms in materials like vanadyl sulfate hydrates. rigaku.com

Deformation Electron Density Studies for Chemical Bonding Analysis

Deformation electron density studies provide insight into the distribution of electrons within a crystal, revealing details about chemical bonding that go beyond the simple picture of atoms as spheres. nih.gov By mapping the electron density, it is possible to visualize the accumulation of charge in bonding regions and the depletion of charge in antibonding regions.

For vanadyl compounds, these studies can help to characterize the nature of the strong, covalent V=O bond. The analysis of electron density can quantify the degree of charge transfer and covalency in the metal-ligand interactions. nih.gov While specific deformation electron density studies solely on vanadyl sulfate hydrate are not extensively detailed in the provided context, the principles of this technique are applicable to understanding the electronic structure of the vanadyl ion (VO²⁺). acs.org Such studies would be expected to show a significant buildup of electron density between the vanadium and the double-bonded oxygen atom, characteristic of a strong covalent interaction.

Anomalous Scattering and Phase Determination in Hydrate Single Crystals

Anomalous scattering is an X-ray diffraction technique that utilizes the wavelength-dependent changes in the scattering factor of an atom, particularly near its absorption edge. numberanalytics.com This method is powerful for solving the phase problem in crystallography, which is a major hurdle in determining crystal structures. iucr.org

In the case of vanadyl sulfate pentahydrate, anomalous scattering experiments using synchrotron radiation tuned near the vanadium K-absorption edge have been performed. iucr.org These experiments demonstrate that the anomalous scattering factors (f' and f") of the vanadium atom are anisotropic, meaning their values depend on the orientation of the crystal with respect to the polarized X-ray beam. iucr.org This anisotropy in scattering provides a means to determine the phases of the structure factors, which are essential for constructing the electron density map and ultimately solving the crystal structure. iucr.org This technique has been successfully used to obtain the phases of structure factors for vanadyl sulfate pentahydrate. iucr.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the types of chemical bonds and the local symmetry of functional groups within a compound, making them invaluable for the characterization of this compound. kalaharijournals.comprinceton.edu

Identification of Characteristic Functional Groups and Molecular Vibrations (e.g., V=O stretching modes)

Both IR and Raman spectroscopy are effective in identifying the key functional groups present in this compound: the vanadyl (V=O) group, the sulfate (SO₄²⁻) group, and water of hydration (H₂O).

The most characteristic and intense vibrational feature in the spectra of vanadyl compounds is the V=O stretching mode. kalaharijournals.comresearchgate.net This vibration typically appears in the range of 900-1000 cm⁻¹ in the Raman spectrum. researchgate.netscispace.com For instance, in a thiourea-vanadyl sulfate composite, the V=O stretching mode is observed at 996 cm⁻¹. kalaharijournals.com In concentrated vanadium(V)-sulfate solutions, a band around 990 cm⁻¹ is attributed to the V=O stretching vibration in the vanadyl-aqua complex. researchgate.net There is a well-established negative correlation between the V=O bond length and the wavenumber of its stretching vibration; a shorter, stronger bond results in a higher vibrational frequency. researchgate.net

The sulfate group also exhibits characteristic vibrations. The symmetric stretching mode of the sulfate ion is often observed in the Raman spectrum. researchgate.net In hydrated vanadyl sulfate, Raman shifts between 900 and 1200 cm⁻¹ are associated with hydrated vanadium sulfate ions, including stretching modes related to V-S-O (~968 cm⁻¹), hydrated V-S-O (~1030 cm⁻¹), and SO₄²⁻ (~1100 cm⁻¹). researchgate.net

The presence of water of hydration is also evident in the vibrational spectra. The stretching and bending modes of water molecules typically appear at higher frequencies (above 3000 cm⁻¹ for stretching and between 1500-1700 cm⁻¹ for bending). researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Vanadyl (V=O) | Stretching | 900 - 1000 | researchgate.netscispace.com |

| Sulfate (SO₄²⁻) | Symmetric Stretching | ~1100 | researchgate.net |

| V-S-O | Stretching | ~968 | researchgate.net |

| Hydrated V-S-O | Stretching | ~1030 | researchgate.net |

| Water (H₂O) | Bending | 1500 - 1700 | researchgate.net |

| Water (H₂O) | Stretching | > 3000 | researchgate.net |

Note: The exact positions of the peaks can be influenced by the degree of hydration, crystal structure, and interactions with other species.

Investigation of Hydrogen Bonding Networks within Hydrate Structures

The crystal structures of vanadyl sulfate hydrates, which can exist with varying numbers of water molecules (x = 2, 3, 5, 6), are significantly influenced by extensive hydrogen bonding networks. wikipedia.orgnih.gov These networks involve the coordinated water molecules, the sulfate anions, and the vanadyl oxygen atom.

Water-Sulfate Hydrogen Bonds: The hydrogen atoms of the coordinated and lattice water molecules form hydrogen bonds with the oxygen atoms of the sulfate anions.

Water-Vanadyl Oxygen Hydrogen Bonds: The vanadyl oxygen (V=O) can act as a hydrogen bond acceptor. The strength and presence of this interaction can influence the V=O bond length. arizona.edu

Water-Water Hydrogen Bonds: A network of hydrogen bonds exists between the coordinated and lattice water molecules.

A study on various vanadium sulfate hydrates, V⁴⁺O(SO₄)(H₂O)x where x is between 3 and 6, systematically examined the relationship between the vanadyl bond length and the incident bond valence from hydrogen bonding. arizona.edu The data revealed that the vanadyl oxygen atoms are often marginally bond-valence-deficient from the V⁴⁺ contribution alone and thus tend to accept at least one weak hydrogen bond. arizona.edu For instance, in monoclinic V⁴⁺O(SO₄)(H₂O)₃, the vanadyl oxygen is nearly satisfied by the V⁴⁺ contribution, with a V=O bond length of 1.577(3) Å. arizona.edu In contrast, the vanadyl bond lengths in hydrates with more water molecules (x = 5, 6) range from 1.576(3) to 1.591(5) Å, corresponding to bond valences of 1.96 to 1.87 vu, respectively, indicating a greater need for stabilization through hydrogen bonding. arizona.edu

The complexity of these networks is illustrated in a study of anorthominasragrite, V⁴⁺O(SO₄)(H₂O)₅, where a summary of possible hydrogen-bond linkages was presented, distinguishing between required and possible hydrogen bonds involving equatorial and trans water molecules, the vanadyl oxygen, and sulfate oxygen atoms. researchgate.net In a different compound, [V(IV)OSO₄(H₂O)₄]·SO₄·[H₂N(C₂H₄)₂NH₂], layers of [V(IV)OSO₄(H₂O)₄] are separated by sulfate anions and doubly protonated piperazine (B1678402) cations, which are all interconnected by hydrogen bonds. capes.gov.br

| Hydrate Form | Key Hydrogen Bonding Interactions | Impact on Structure |

|---|---|---|

| VOSO₄·5H₂O | Interactions between coordinated water, lattice water, sulfate ions, and the vanadyl oxygen. wikipedia.org | Stabilizes the crystal lattice and influences the coordination geometry of the vanadium ion. |

| V⁴⁺O(SO₄)(H₂O)x (x=3-6) | Vanadyl oxygen acts as a hydrogen bond acceptor. arizona.edu | Modulates the V=O bond length; longer bonds correlate with increased hydrogen bonding. arizona.edu |

| [V(IV)OSO₄(H₂O)₄]·SO₄·[H₂N(C₂H₄)₂NH₂] | Extensive hydrogen bonding between the complex cation, sulfate anion, and piperazine cation. capes.gov.br | Creates a layered structure. capes.gov.br |

Electronic Spectroscopy (UV-Vis) for Coordination Environment and Redox Speciation

Electronic absorption spectroscopy, or UV-Vis spectroscopy, is a valuable tool for probing the coordination environment and oxidation state of the vanadium center in vanadyl sulfate hydrates. The d¹ electronic configuration of the V⁴⁺ ion gives rise to characteristic d-d electronic transitions. udel.edu

Aqueous solutions of vanadyl sulfate typically exhibit a broad absorption peak in the visible range, around 750 nm. researchgate.net This peak is attributed to d-d transitions of the [VO(H₂O)₅]²⁺ complex ion. The position and intensity of this absorption band are sensitive to the ligand environment. For instance, in the presence of phosphate (B84403) buffer, the peak shifts to approximately 600 nm, indicating a change in the coordination sphere of the vanadyl ion. researchgate.net

The UV-Vis spectra of vanadyl complexes can provide information about their structure. For example, in a study of oxidovanadium(IV) complexes with malate (B86768) and tartrate, the individual electronic spectra of the different species in solution were estimated to gain insight into their structure-spectra relationship. unito.it The coordination of ligands to the vanadyl ion can cause shifts in the absorption bands. In vanadyl binary Schiff base complexes, two absorption bands are observed in the UV-Visible region: a n-π* transition (326–410 nm) and a π-π* transition (240–297 nm), which show a slight shift to higher energy upon complexation. koreascience.kr

UV-Vis spectroscopy is also instrumental in studying the redox speciation of vanadium. The oxidation of vanadyl(IV) to vanadate(V) can be monitored by changes in the absorption spectrum. For example, in acidic solution, the oxidation of blue vanadyl sulfate gives rise to yellow-colored vanadyl(V) derivatives. wikipedia.org Conversely, the reduction of vanadate(V) to vanadyl(IV) by cellular reductants like ascorbate (B8700270) results in the appearance of the characteristic blue color and the absorbance peak around 750 nm. researchgate.net The rate of this reduction can be followed spectrophotometrically. researchgate.net

| Compound/System | Absorption Maxima (λmax, nm) | Assignment/Interpretation | Reference |

|---|---|---|---|

| Aqueous Vanadyl Sulfate | ~750 | d-d transitions of [VO(H₂O)₅]²⁺ | researchgate.net |

| Vanadyl Sulfate in Phosphate Buffer (pH 7.0) | ~600 | Formation of a vanadyl-phosphate complex | researchgate.net |

| Vanadyl Binary Schiff Base Complexes | 326-410 (n-π), 240-297 (π-π) | Ligand-based transitions with a slight blue shift upon complexation | koreascience.kr |

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Spectroscopic Investigations

NMR and EPR spectroscopy are powerful techniques for characterizing the paramagnetic vanadyl ion and its complexes.

Electron Paramagnetic Resonance (EPR) , also known as Electron Spin Resonance (ESR), is particularly well-suited for studying d¹ systems like V⁴⁺. The EPR spectrum of the vanadyl ion is characterized by a hyperfine structure arising from the interaction of the unpaired electron with the ⁵¹V nucleus, which has a nuclear spin of I = 7/2. udel.edu This results in a characteristic eight-line pattern in solution spectra. researchgate.net

The parameters obtained from EPR spectra, such as the g-values and the hyperfine coupling constants (A), are sensitive to the coordination environment of the vanadyl ion. udel.edu In frozen solutions or solid samples, the anisotropy of the g and A tensors can be resolved, providing information about the symmetry of the complex. Due to the strong V=O bond, vanadyl complexes typically exhibit axial or near-axial EPR spectra. udel.edu

For instance, the EPR spectrum of VOSO₄·3H₂O crystallohydrate shows a specific line width, which differs from that of dehydrated vanadyl sulfate and its aqueous solution. researchgate.net In a study of vanadyl complexes with α-hydroxycarboxylates, the solid-state EPR spectra at low temperatures displayed a resolved hyperfine structure, confirming the mononuclear nature of the complexes and an axial environment for the V⁴⁺ center. nih.gov

Nuclear Magnetic Resonance (NMR) is generally not used to directly observe the paramagnetic V⁴⁺ ion due to rapid nuclear relaxation. However, it can be a valuable tool for studying the ligands coordinated to the vanadyl center. Furthermore, ⁵¹V NMR is very effective for characterizing the diamagnetic V⁵⁺ state, which is relevant in redox studies involving vanadyl sulfate. The ⁵¹V NMR spectra can distinguish between different vanadate (B1173111) species in solution, such as monomeric and oligomeric forms. researchgate.net

| Technique | Species | Key Findings/Parameters | Reference |

|---|---|---|---|

| EPR | Aqueous VOSO₄ | Characteristic 8-line spectrum due to hyperfine coupling with ⁵¹V (I=7/2). | researchgate.net |

| EPR | Dehydrated VOSO₄ | Anisotropic singlet with axial-symmetric g-tensor (g⊥ = 1.975 ± 0.001, g|| = 1.915 ± 0.002). | researchgate.net |

| EPR | VOSO₄·3H₂O crystallohydrate | Distinct line width (ΔHpp ≈ 130 Oe) compared to other forms. | researchgate.net |

| ⁵¹V NMR | Vanadate (V⁵⁺) species | Useful for identifying different vanadate species in solution during redox reactions. | researchgate.net |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods provide valuable insights into the electronic structure, bonding, and geometry of vanadyl sulfate hydrates, complementing experimental findings.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can be used to determine the electron density distribution and characterize the nature of chemical bonds in vanadyl complexes. nih.govaps.org

In a study of vanadyl binary Schiff base complexes, ab initio calculations at the Hartree-Fock (HF) level of theory were used to investigate the structural and geometrical properties. koreascience.kr The calculations revealed the relative stability of cis and trans conformers, with the trans conformer being more stable due to a lower electric dipole moment. koreascience.kr The calculated electron density showed that the Highest Occupied Molecular Orbital (HOMO) was localized on certain parts of the ligand, while the Lowest Unoccupied Molecular Orbital (LUMO) was distributed over other regions. koreascience.kr The atomic charges calculated using Natural Bond Orbital (NBO) analysis indicated a significant positive charge on the vanadium atom, which contributes to the stability of the complex. koreascience.kr

Density Functional Theory (DFT) calculations have also been employed to study vanadyl complexes. For example, DFT geometry optimization of [VO(terpy)(O,O-SO₄)] showed a significant distortion of the sulfate ligand upon chelation to the V(IV)O core, an effect attributed to electronic factors rather than packing forces. researchgate.net This study also calculated a very large gas-phase formation energy for the complex, indicating a high affinity of the vanadyl moiety for the sulfate anion. researchgate.net

Computational modeling, particularly molecular dynamics (MD) simulations, is a powerful tool for investigating the structure and dynamics of hydrated ions in solution. MD simulations have been used to study the hydration structures of vanadium cations, including the vanadyl ion (VO²⁺), in aqueous solutions of sulfuric acid. researchgate.net

Coordination Chemistry and Redox Behavior of Vanadyl Sulfate Species in Research Contexts

The Fundamental Stability and Reactivity of the Aqua-Oxovanadium(IV) Ion [VO(H₂O)₅]²⁺

The aqua-oxovanadium(IV) ion, [VO(H₂O)₅]²⁺, is the predominant species of vanadyl sulfate (B86663) in acidic aqueous solutions. This complex ion is known for its remarkable stability, a characteristic attributed to the strong vanadium-oxygen double bond in the vanadyl moiety (VO²⁺). wikipedia.org The vanadyl ion itself has been described as one of the most stable diatomic ions known. wikipedia.org

In the solid state, such as in vanadyl sulfate pentahydrate (VOSO₄·5H₂O), the vanadium atom is coordinated to an oxygen atom and four water molecules in the equatorial plane, with the sulfate group situated in the axial position. wikipedia.org However, upon dissolution in water, the sulfate ion readily dissociates, and a fifth water molecule coordinates to the vanadium center, forming the [VO(H₂O)₅]²⁺ complex. wikipedia.org This complex exhibits an octahedral geometry with a short and strong V=O bond, approximately 1.60 Å in length, and longer V-OH₂ bonds. wikipedia.org

The reactivity of the [VO(H₂O)₅]²⁺ ion is largely governed by substitution reactions at the equatorial water ligand positions and redox reactions involving the vanadium center. The water molecules coordinated to the vanadium can be exchanged with other ligands, a process fundamental to its interaction with biological molecules and its role in various chemical reactions. nih.govrsc.org The stability of the VO²⁺ core means that many reactions occur while retaining this unit.

Ligand Exchange and Complex Formation with Various Oxygen-Donor Solvents and Biological Ligands

The aqua-oxovanadium(IV) ion readily undergoes ligand exchange reactions, where the coordinated water molecules are replaced by other ligands. This process is crucial for the formation of various vanadyl complexes with different chemical and biological properties. Vanadium readily forms coordination complexes with a variety of biological molecules, including proteins and metabolites. rsc.org

The interaction of vanadyl ions with oxygen-donor solvents and ligands is a key aspect of its coordination chemistry. For instance, vanadyl sulfate is a common precursor for synthesizing other vanadyl complexes, such as vanadyl acetylacetonate (B107027). wikipedia.org

In biological systems, the vanadyl ion can interact with a range of ligands. Studies have shown that vanadyl ions can form complexes with amino acids like serine, tyrosine, and threonine. researchgate.net The formation of these complexes can influence the bioavailability and transport of vanadium in biological systems. nih.govrsc.org For example, vanadium is known to complex with transferrin, a blood plasma protein, which can affect its distribution in the body. nih.gov The interaction with ligands can also lead to changes in the therapeutic potential of vanadium compounds. ubc.ca For instance, vanadyl complexes with maltol-type ligands have been investigated for their insulin-enhancing properties. ubc.ca The formation of these complexes is thought to enhance the intestinal absorption of the vanadyl ion. scialert.net

The following table provides examples of vanadyl complexes formed through ligand exchange reactions:

| Precursor | Ligand | Resulting Complex |

| Vanadyl sulfate | Acetylacetone | Vanadyl acetylacetonate wikipedia.org |

| Vanadyl sulfate | Serine, Tyrosine, Threonine | [VO(ligand)(H₂O)] researchgate.net |

| Vanadyl sulfate | Maltol-type ligands | Bis(maltolato)oxovanadium(IV) ubc.ca |

Redox Transitions of Vanadium Species: V(IV) to V(V) Oxidation and V(IV) to V(III) Reduction in Aqueous Systems

The vanadium in vanadyl sulfate exists in the +4 oxidation state (V(IV)). This state is just one of several accessible oxidation states for vanadium, which commonly include +2, +3, +4, and +5. wikipedia.org The transitions between these oxidation states are central to the chemistry of vanadium and are often accompanied by distinct color changes in aqueous solutions. wikipedia.orglibretexts.org

V(IV) to V(V) Oxidation:

In acidic solutions, the blue vanadyl(IV) ion, [VO(H₂O)₅]²⁺, can be oxidized to the yellow vanadyl(V) ion, [VO₂(H₂O)₄]⁺. wikipedia.orgwikipedia.org This oxidation can be achieved using various oxidizing agents. For instance, diperoxovanadate can oxidize vanadyl sulfate, resulting in the formation of vanadate (B1173111) and its oligomers. acs.org The standard redox potential for the V(V)/V(IV) couple is approximately +1.00 V. researchgate.net

V(IV) to V(III) Reduction:

The reduction of vanadyl(IV) leads to the formation of vanadium(III) species. In aqueous solutions, the blue [VO(H₂O)₅]²⁺ ion is reduced to the green [V(H₂O)₆]³⁺ ion. wikipedia.orgsenecalearning.com This reduction can be accomplished using reducing agents like zinc metal in an acidic medium. wikipedia.orgchemedx.org The standard redox potential for the V(IV)/V(III) couple is approximately +0.34 V. chemedx.org Further reduction can lead to the formation of the violet vanadium(II) ion, [V(H₂O)₆]²⁺. wikipedia.orglibretexts.org Certain biological molecules, such as cysteine methyl ester in the presence of chelating agents like EDTA, have also been shown to reduce vanadium(IV) to vanadium(III). oup.com

The following table summarizes the key redox transitions of aqueous vanadium species originating from V(IV):

| Transition | Initial Species (Color) | Final Species (Color) | Reagent Example |

| V(IV) → V(V) | [VO(H₂O)₅]²⁺ (Blue) | [VO₂(H₂O)₄]⁺ (Yellow) | Diperoxovanadate wikipedia.orgacs.org |

| V(IV) → V(III) | [VO(H₂O)₅]²⁺ (Blue) | [V(H₂O)₆]³⁺ (Green) | Zinc (in acid) wikipedia.orgwikipedia.orgsenecalearning.com |

| V(III) → V(II) | [V(H₂O)₆]³⁺ (Green) | [V(H₂O)₆]²⁺ (Violet) | Zinc (in acid) wikipedia.orglibretexts.orgsenecalearning.com |

Influence of pH, Ionic Strength, and Redox-Active Agents on Vanadyl Speciation in Solution

The speciation of vanadyl sulfate in solution is significantly influenced by several factors, including pH, ionic strength, and the presence of redox-active agents. These factors can alter the structure, charge, and reactivity of the vanadium species present. researchgate.net

Influence of pH:

The pH of the solution plays a critical role in determining the dominant vanadium species. researchgate.netmdpi.com In strongly acidic conditions (pH < 2), the cationic vanadyl ion, [VO(H₂O)₅]²⁺, is the primary species. wikipedia.org As the pH increases, hydrolysis and polymerization can occur. At a pH above 3, hydroxide (B78521) species such as VO(OH)₃⁻, VO₂(OH)₂⁻, and VO₃OH²⁻ can form. redalyc.org In some environments, an increase in pH can favor the oxidation of V(IV) to V(V) species. nih.gov The pH also affects the surface charge of potential adsorbents, influencing the interaction of vanadyl species with solid phases. researchgate.net

Influence of Ionic Strength:

The ionic strength of the solution can affect the activity of the vanadium ions and the stability of their complexes. researchgate.netfraunhofer.de Changes in ionic strength can influence the dissociation of ion-pairs, such as vanadyl sulfate, and affect the equilibrium of complex formation reactions. fraunhofer.detandfonline.com For instance, in solutions with high sulfate concentrations, the formation of the vanadyl sulfate complex, [VOSO₄], is favored. redalyc.org The ionic strength can also impact the electrical double layer at interfaces, which in turn affects adsorption processes.

Influence of Redox-Active Agents:

The presence of redox-active agents can directly alter the oxidation state of vanadium. Oxidizing agents will promote the conversion of V(IV) to V(V), while reducing agents will facilitate the reduction to V(III) or even V(II). wikipedia.orgwikipedia.org The nature and concentration of these agents will determine the extent and rate of the redox reactions. For example, soil organic matter can act as a reducing agent, converting V(V) to V(IV). nih.gov In laboratory settings, specific redox agents are used to control the oxidation state of vanadium for various applications, such as in redox flow batteries. researchgate.net

Mechanistic Investigations of Vanadyl Sulfate Hydrate in Experimental Biological Systems

Modulation of Intracellular Signaling Pathways in Cellular Models

Vanadyl sulfate (B86663) hydrate (B1144303) has been shown to influence several critical intracellular signaling cascades that are fundamental to cellular processes like growth, proliferation, and metabolism.

Vanadyl sulfate and related vanadium compounds are recognized for their ability to activate the PI3K-PKB/Akt signaling pathway, a central regulator of cell survival, growth, and glucose metabolism. nih.gov Activation of this pathway is considered a key mechanism behind the insulin-like effects of vanadium. nih.gov In cellular models, this activation leads to downstream events such as increased glucose uptake via the GLUT4 transporter. nih.gov

Research has demonstrated that the activation of PKB/Akt by vanadium compounds can also stimulate the phosphorylation of glycogen (B147801) synthase kinase 3 (GSK3), which in turn promotes glycogen synthesis. nih.gov Furthermore, studies using vanadate (B1173111), a related vanadium compound, have shown that the PI3K/Akt pathway is required for the induced expression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF). researchgate.net This suggests that the PI3K/Akt pathway is a significant signaling route in vanadate-mediated cellular responses. researchgate.net The ability of vanadium compounds to activate Akt signaling is also implicated in providing cardioprotection against myocardial ischemia/reperfusion-induced injury. nih.gov

| Experimental System | Compound | Observed Effect on PI3K/Akt Pathway | Downstream Consequence | Reference |

|---|---|---|---|---|

| In vitro/In vivo models | Vanadium Compounds | Activation of PKB/Akt kinase | Increased glucose uptake by GLUT4 transporter | nih.gov |

| In vitro/In vivo models | Vanadium Compounds | Stimulation of GSK3 phosphorylation (via Akt) | Stimulation of glycogen synthesis | nih.gov |

| DU145 Human Prostate Carcinoma Cells | Vanadate | Required for HIF-1α and VEGF expression | Potential role in carcinogenesis signaling | researchgate.net |

| Hepatocytes | Vanadyl Sulfate (VOSO4) | Activation of AKT signaling pathway | Not specified | researchgate.net |

| Myocardial Ischemia/Reperfusion Models | Vanadium Compounds | Activation of Akt signaling pathway | Cardioprotection and functional recovery | nih.gov |

Vanadyl sulfate has been observed to produce a prolonged activation of Mitogen-Activated Protein Kinases (MAPKs) in rat adipocytes. nih.gov Specifically, treatment with vanadyl sulfate stimulated MAPK activity by as much as six-fold. nih.gov This activation is believed to be a component of the compound's insulin-mimetic actions. nih.gov Further studies in hepatocytes have confirmed that vanadyl sulfate activates the ERK signaling pathway, a key component of the MAPK cascade. researchgate.net

In human bronchial epithelial cells, vanadyl sulfate-induced oxidative stress leads to the activation of the p38 MAPK pathway. nih.gov This activation was found to be essential for the full transcriptional activation of NF-κB, a protein complex that controls transcription of DNA, cytokine production and cell survival. nih.gov

| Experimental System | Compound | Observed Effect on MAPK/ERK Pathway | Fold Activation / Key Finding | Reference |

|---|---|---|---|---|

| Rat Adipocytes | Vanadyl Sulfate | Prolonged activation of MAPK | Up to 6-fold stimulation | nih.gov |

| Hepatocytes | Vanadyl Sulfate (VOSO4) | Activation of ERK signaling pathway | Activation was comparable to other tested vanadium complexes | researchgate.net |

| Human Bronchial Epithelial Cells | Vanadyl Sulfate (V(IV)) | Activation of p38 MAPK | Required for transactivation of NF-κB | nih.gov |

The ribosomal protein S6 kinases (S6Ks) are critical regulators of cell growth and proliferation. mdpi.comfrontiersin.org Experimental studies in rat adipocytes have demonstrated that vanadyl sulfate is a potent stimulator of S6 kinase activity. nih.gov In these models, vanadyl sulfate produced a prolonged activation and stimulated the activity of S6 kinase by as much as 15-fold. nih.gov This effect is part of the broader insulin-mimetic actions of vanadium, as S6 kinases are key components of the phosphorylation cascade in insulin (B600854) signal transduction. nih.gov The activation of S6 kinase by vanadyl sulfate was found to be sensitive to genistein, suggesting the involvement of a tyrosine kinase in the activation mechanism. nih.gov

| Experimental System | Compound | Observed Effect on S6K Activity | Fold Activation / Key Finding | Reference |

|---|---|---|---|---|

| Rat Adipocytes | Vanadyl Sulfate | Prolonged activation of S6 kinase | Up to 15-fold stimulation | nih.gov |

| Rat Adipocytes | Vanadyl Sulfate | Activation blocked by genistein | Suggests involvement of a genistein-sensitive tyrosine kinase | nih.gov |

Enzymatic Interaction and Inhibition Profiles

Vanadyl sulfate hydrate and its related forms can directly interact with and inhibit the activity of specific enzymes, which represents a primary mechanism of its biological action.

A principal and widely supported mechanism for the insulin-mimetic effects of vanadium compounds is the inhibition of protein phosphotyrosine phosphatases (PTPs). nih.govebi.ac.ukphysiology.org PTPs, such as PTP-1B, are negative regulators of the insulin signaling pathway. nih.gov By inhibiting these enzymes, vanadyl sulfate effectively enhances and prolongs the insulin signal.

Kinetic studies have characterized vanadate as a competitive inhibitor of PTP-1B. nih.govresearchgate.net This inhibition is reversible, as the addition of the chelating agent EDTA can completely reverse the vanadate-induced inhibition. nih.govresearchgate.net The structural similarity of vanadium derivatives to orthophosphate anions is thought to underlie their ability to inhibit PTPs. nih.gov The inhibition of PTP-1B is considered a crucial factor in the ability of vanadium compounds to help normalize blood glucose levels in experimental models. physiology.org

| Enzyme | Inhibitor | Inhibition Constant (Ki) | Type of Inhibition | Reference |

|---|---|---|---|---|

| Protein-Tyrosine Phosphatase 1B (PTP1B) | Vanadate | 0.38 ± 0.02 µM | Competitive | nih.govresearchgate.net |

In addition to its effects on phosphatases, vanadyl sulfate has been shown to inhibit the activity of 3',5'-cyclic adenosine (B11128) monophosphate (cAMP)-dependent protein kinase (PKA). ebi.ac.uknih.gov The potency of this inhibition is highly dependent on the experimental conditions. ebi.ac.uknih.gov Under conventional assay conditions, high concentrations of vanadyl sulfate were required for inhibition. ebi.ac.uk However, when measures were taken to minimize the sequestration of vanadyl ions, PKA inhibition was observed at dramatically lower concentrations. ebi.ac.uknih.gov The inhibitory action appears to be of a mixed type rather than strictly competitive or uncompetitive. ebi.ac.uknih.gov This effect on PKA may explain some of the metabolic influences of vanadium salts that are controlled by cAMP-dependent mechanisms. ebi.ac.uknih.gov

| Enzyme | Inhibitor | Assay Condition | IC50 Value | Reference |

|---|---|---|---|---|

| Cyclic AMP-Dependent Protein Kinase (PKA) | Vanadyl Sulfate Trihydrate (VS) | Conventional | > 400 µM | ebi.ac.uknih.gov |

| Cyclic AMP-Dependent Protein Kinase (PKA) | Vanadyl Sulfate Trihydrate (VS) | Minimized vanadyl ion sequestration | < 10 µM | ebi.ac.uknih.gov |

Modulation of Glycogen Synthase Kinase-3 (GSK-3) Activity

Vanadyl sulfate has been shown to influence the activity of Glycogen Synthase Kinase-3 (GSK-3), a key regulatory enzyme in glycogen metabolism. The activation of protein kinase B (PKB/Akt) by vanadium compounds leads to the phosphorylation of GSK-3, which in turn stimulates glycogen synthesis. nih.gov However, some studies in streptozotocin (B1681764) (STZ)-induced diabetic rats have shown that vanadyl sulfate treatment did not affect muscle GSK-3β activity. nih.gov This suggests that the regulatory effects of vanadyl sulfate on glycogen synthesis may involve other metabolic pathways. nih.gov Vanadyl acetylacetonate (B107027), another vanadium compound, has been found to stimulate the phosphorylation of GSK-3, mimicking the action of insulin.

Phosphodiesterase Inhibitory Activities and Kinetic Analysis

Vanadyl sulfate and its complexes have demonstrated inhibitory effects on phosphodiesterases (PDs), a group of enzymes involved in carbohydrate metabolism. tandfonline.com Research on various oxovanadium(IV) complexes has shown that they can act as non-competitive inhibitors of phosphodiesterase. tandfonline.com The inhibitory concentration (IC50) values for these complexes were found to be in the range of 7–15 μM, which is more potent than vanadyl sulfate pentahydrate (VOSO4·5H2O) with an IC50 of 29 μM. tandfonline.com This suggests that the organic ligands coordinated to the vanadium center play a role in the inhibitory activity. tandfonline.com The inhibition of PD is considered a potential mechanism for the insulin-mimetic properties of vanadium compounds, although this remains a topic of ongoing research. tandfonline.comtandfonline.com

Table 1: Phosphodiesterase Inhibitory Activity of Vanadium Compounds

| Compound | IC50 (μM) | Type of Inhibition |

| Vanadyl sulfate pentahydrate | 29 | - |

| Oxovanadium(IV) complexes | 7–15 | Non-competitive |

Data sourced from kinetic studies on phosphodiesterase enzyme activity. tandfonline.com

Cellular Glucose Metabolism and Transport Mechanisms in In Vitro and Animal Models

Mechanisms of Glucose Uptake Enhancement (e.g., via GLUT4 Transporter Activation)

A primary mechanism by which vanadyl sulfate enhances glucose uptake is through the activation and translocation of the glucose transporter type 4 (GLUT4). nih.govjpp.krakow.pl Vanadium compounds have been shown to stimulate the movement of GLUT4 from intracellular storage vesicles to the plasma membrane in skeletal muscle and adipose tissue. researchgate.netmdpi.com This process is often mediated through the activation of the phosphoinositide 3-kinase (PI3K) and protein kinase B (PKB/Akt) signaling pathways. jpp.krakow.pl Studies in STZ-induced diabetic rats have demonstrated that treatment with a dioxidovanadium complex led to a significant increase in the expression of GLUT4 in skeletal muscle tissues. scispace.com Furthermore, the combination of vanadate with hydrogen peroxide, forming peroxovanadate, results in a potent stimulation of glucose uptake by directly acting on the turnover of GLUT4 transporters. nih.gov

Stimulation of Glycogenesis and Glucose Oxidation in Experimental Tissues (e.g., skeletal muscle, liver, adipose)

In addition to enhancing glucose uptake, vanadyl sulfate promotes the storage and utilization of glucose within cells. It has been demonstrated to stimulate glycogenesis, the process of converting glucose into glycogen for storage, in the liver and skeletal muscle. nih.govjpp.krakow.pl This effect is partly attributed to the activation of glycogen synthase, a key enzyme in this pathway. scispace.comnih.gov In patients with non-insulin-dependent diabetes mellitus, treatment with vanadyl sulfate was found to lower the Km of skeletal muscle glycogen synthase by approximately 30%, indicating increased enzyme efficiency. nih.gov Furthermore, vanadyl sulfate accelerates glucose oxidation in adipocytes, liver tissue, and skeletal muscles, promoting the metabolic breakdown of glucose for energy. jpp.krakow.plscispace.com

Table 2: Effects of Vanadyl Sulfate on Glucose Metabolism in Experimental Tissues

| Tissue | Effect | Mechanism |

| Skeletal Muscle | Increased glucose uptake, Increased glycogenesis, Increased glucose oxidation | GLUT4 translocation, Glycogen synthase activation |

| Liver | Increased glycogenesis, Decreased glucose output | Glycogen synthase activation, Inhibition of gluconeogenesis |

| Adipose Tissue | Increased glucose uptake, Increased glucose oxidation | GLUT4 translocation |

This table summarizes findings from multiple in vitro and animal studies. nih.govjpp.krakow.plscispace.comnih.govscispace.com

Inhibition of Hepatic Gluconeogenesis and Glycogenolysis

Vanadyl sulfate also contributes to lowering blood glucose levels by suppressing the production and release of glucose from the liver. It has been shown to inhibit hepatic gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, and glycogenolysis, the breakdown of glycogen into glucose. nih.govjpp.krakow.pl The biochemical mechanism involves the inhibition of key enzymes in the gluconeogenic pathway, such as glucose-6-phosphatase (G-6-Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). jpp.krakow.pl Studies in patients with non-insulin-dependent diabetes mellitus have confirmed that vanadyl sulfate treatment leads to increased inhibition of hepatic glucose production. nih.gov

Oxidative Stress and Antioxidant Mechanisms at the Cellular and Tissue Levels

Vanadyl sulfate exhibits a dual role in the context of oxidative stress, acting as both a pro-oxidant and an antioxidant depending on the biological environment and concentration. The interconversion of vanadium between its different oxidation states, such as V4+ (vanadyl) and V5+ (vanadate), can lead to the generation of reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide (B77818) anions (O2•−). mdpi.com This has been observed to induce lipid peroxidation and decrease the activities of antioxidant enzymes in some experimental models. mdpi.com

Conversely, numerous studies have highlighted the antioxidant properties of vanadyl sulfate. In STZ-induced diabetic rats, a model characterized by increased oxidative stress, administration of vanadyl sulfate has been shown to exert protective effects. nih.govistanbul.edu.tr It has been found to reduce levels of lipid peroxidation products like malondialdehyde (MDA) and increase the levels of the antioxidant glutathione (B108866) (GSH) in tissues such as the brain and stomach. istanbul.edu.trsmolecule.com Furthermore, vanadyl sulfate treatment has been shown to restore the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR), which are often depleted in diabetic conditions. nih.govsmolecule.com These findings suggest that vanadyl sulfate can ameliorate oxidative damage by bolstering the endogenous antioxidant defense systems. nih.gov

Investigation of Reactive Oxygen Species (ROS) Generation and Scavenging Capacity in Cell Lines

Vanadyl sulfate has been shown to modulate the levels of reactive oxygen species (ROS) in various cell lines, with effects dependent on the specific cell type and experimental conditions. In Chinese Hamster Ovary (CHO-K1) cells, vanadyl sulfate (VOSO₄) at a concentration of 100 μM induced a significant increase in ROS levels within 1 to 3 hours of exposure. nih.govresearchgate.net This suggests a pro-oxidant effect in this particular cell line. Interestingly, the simultaneous treatment with sodium pyruvate, an antioxidant, was able to antagonistically prevent this VOSO₄-induced total ROS generation at the 3-hour time point. nih.govresearchgate.net

In another study using mouse primary astrocytes, vanadyl sulfate also demonstrated the ability to induce ROS. nih.gov An increase in intracellular ROS was observed after a 6-hour exposure to a low concentration of 20 μM VOSO₄. nih.gov This effect tended to intensify after 24 and 48 hours of treatment, reaching significant levels at concentrations of 20 and 500 μM VOSO₄. nih.gov Furthermore, the study noted that VOSO₄ could generate hydrogen peroxide (H₂O₂) in the cell-free culture medium itself, although the levels were considered too low to be toxic to the cells. nih.gov

Conversely, some studies have highlighted the ROS scavenging capabilities of vanadyl sulfate. In human Chang liver cells, long-term incubation with a low concentration of vanadyl sulfate (52 ㎍/L) demonstrated a significant free radical scavenging effect against superoxide anion and hydroxyl radicals in a cell-free system. grafiati.com These cells also showed a significant reduction in intracellular ROS compared to untreated cells. grafiati.com This suggests that the antioxidant effects of vanadyl sulfate in this context are mediated by its ability to scavenge ROS. grafiati.com

The dual role of vanadyl sulfate as both a potential generator and scavenger of ROS underscores the complexity of its interactions within different biological systems. The specific cellular environment, including the presence of other substances and the cell type's inherent antioxidant capacity, likely plays a crucial role in determining the net effect of vanadyl sulfate on cellular redox status.

Table 1: Effects of Vanadyl Sulfate on ROS in Different Cell Lines

| Cell Line | Vanadyl Sulfate Concentration | Duration of Exposure | Observed Effect on ROS | Citation |

| Chinese Hamster Ovary (CHO-K1) | 100 μM | 1-3 hours | Significant increase | nih.govresearchgate.net |

| Mouse Primary Astrocytes | 20 μM | 6 hours | Increased intracellular ROS | nih.gov |

| Mouse Primary Astrocytes | 20 and 500 μM | 24 and 48 hours | Significant increase in intracellular ROS | nih.gov |

| Human Chang Liver Cells | 52 ㎍/L | 10 passages | Significant scavenging of intracellular ROS | grafiati.com |

Impact on Endogenous Antioxidant Enzyme Systems (e.g., Glutathione (GSH)) in Animal Tissues

Vanadyl sulfate administration has been shown to significantly influence the endogenous antioxidant defense systems in various animal tissues, particularly the levels of glutathione (GSH). In streptozotocin (STZ)-induced diabetic rats, a model often characterized by increased oxidative stress and depleted GSH levels, vanadyl sulfate treatment has demonstrated a restorative effect.

Studies have consistently shown that in diabetic rats, GSH levels are significantly decreased in tissues such as the heart, lens, lungs, and skeletal muscle. researchgate.netcumhuriyet.edu.tr Oral administration of vanadyl sulfate to these diabetic rats led to a significant increase in GSH levels in all these tissues, suggesting a protective role against diabetes-induced oxidative stress. researchgate.netcumhuriyet.edu.tr For instance, in diabetic rats, a marked decrease in muscle tissue GSH was observed, which was restored to elevated levels after vanadyl sulfate administration. researchgate.netcumhuriyet.edu.tr Similarly, the reduced GSH levels in the cardiac, lens, and lung tissues of diabetic animals were significantly increased following treatment with vanadyl sulfate. researchgate.netcumhuriyet.edu.tr

A systematic review of animal studies further corroborates these findings, indicating that vanadyl sulfate supplementation significantly enhanced GSH levels in diabetes-induced animals. nih.gov This review, which analyzed multiple studies, concluded that with few exceptions, vanadium compounds, including vanadyl sulfate, consistently led to a significant increase in GSH levels. nih.gov

The impact of vanadyl sulfate extends to various antioxidant enzymes. In the stomach tissue of diabetic rats, while activities of enzymes like catalase (CAT), superoxide dismutase (SOD), glutathione reductase (GR), glutathione peroxidase (GPx), and glutathione-S-transferase (GST) were increased in the diabetic state, vanadium treatment significantly reduced the elevated activities of GR, GPx, and GST. researchgate.net This suggests a modulatory effect on the antioxidant enzyme system, potentially by alleviating the oxidative burden.

Table 2: Effect of Vanadyl Sulfate on Glutathione (GSH) Levels in Tissues of STZ-Induced Diabetic Rats

| Tissue | State | Effect of Vanadyl Sulfate | Citation |

| Cardiac | Decreased GSH in diabetic rats | Significantly increased GSH levels | researchgate.netcumhuriyet.edu.tr |

| Lens | Decreased GSH in diabetic rats | Significantly increased GSH levels | researchgate.netcumhuriyet.edu.tr |

| Lung | Decreased GSH in diabetic rats | Significantly increased GSH levels | researchgate.netcumhuriyet.edu.tr |

| Skeletal Muscle | Decreased GSH in diabetic rats | Restored and elevated GSH levels | researchgate.netcumhuriyet.edu.tr |

| Aorta | Reduced GSH in diabetic rats | Significantly increased GSH levels | smolecule.com |

Mechanistic Studies on Lipid Peroxidation Modulation

Vanadyl sulfate has been investigated for its ability to modulate lipid peroxidation, a key indicator of oxidative damage to cellular membranes. The process of lipid peroxidation can be induced by various stressors, including the presence of certain vanadium compounds, and is often associated with an increase in reactive oxygen species (ROS). mdpi.com

In studies using streptozotocin (STZ)-induced diabetic rats, a condition associated with increased oxidative stress, elevated levels of lipid peroxidation are often observed in various tissues. Research has shown that in diabetic rats, the levels of lipid peroxidation in the aorta were significantly increased. smolecule.com However, administration of vanadyl sulfate for 60 days to these diabetic rats resulted in a significant decrease in aorta lipid peroxidation levels. smolecule.com

Similarly, in other tissues of diabetic rats, such as the cardiac, lens, lung, and skeletal muscle, increased levels of lipid peroxidation have been documented. cumhuriyet.edu.tr Treatment with vanadyl sulfate was found to reverse these effects, leading to a decrease in lipid peroxidation in these tissues. cumhuriyet.edu.tr This protective effect against lipid peroxidation is often linked to the compound's ability to bolster the antioxidant defense system, as evidenced by the concurrent increase in glutathione (GSH) levels. cumhuriyet.edu.tr

While some early studies reported elevated levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, in vanadyl-treated animals, many subsequent reports have demonstrated that treatment with vanadyl sulfate reverses the increased levels of lipid peroxidation in various tissues of diabetic animals. researchgate.net This suggests that under conditions of heightened oxidative stress, such as in diabetes, vanadyl sulfate can exert a protective effect by mitigating lipid peroxidation. The complex chemistry of vanadium, with its various species existing under physiological conditions, may contribute to these diverse effects. mdpi.com

Table 3: Modulation of Lipid Peroxidation by Vanadyl Sulfate in STZ-Induced Diabetic Rats

| Tissue | Observation in Diabetic Rats | Effect of Vanadyl Sulfate Treatment | Citation |

| Aorta | Significantly increased lipid peroxidation | Significantly decreased lipid peroxidation levels | smolecule.com |

| Cardiac | Increased lipid peroxidation | Decreased lipid peroxidation levels | cumhuriyet.edu.tr |

| Lens | Increased lipid peroxidation | Decreased lipid peroxidation levels | cumhuriyet.edu.tr |

| Lung | Increased lipid peroxidation | Decreased lipid peroxidation levels | cumhuriyet.edu.tr |

| Skeletal Muscle | Increased lipid peroxidation | Decreased lipid peroxidation levels | cumhuriyet.edu.tr |

Studies on Pancreatic Beta Cell Response and Regeneration in Animal Models (Focus on cellular mechanisms)

Vanadyl sulfate has been shown to exert significant effects on pancreatic beta cells, including stimulating their proliferation and regeneration in animal models of diabetes. In streptozotocin (STZ)-induced diabetic rats, a model where beta cells are destroyed, treatment with vanadyl sulfate has demonstrated the potential to restore beta cell numbers and function. nih.govnih.gov

In one study, treatment of STZ-diabetic rats with vanadyl sulfate led to a correction in the decreased number of insulin-immunopositive beta cells, bringing them back to control levels. nih.govnih.gov This suggests that vanadyl sulfate can induce the proliferation and/or regeneration of beta cells in a diabetic state. nih.govnih.gov Furthermore, in non-diabetic rats, vanadyl sulfate treatment also resulted in a dose-dependent increase in the number of insulin-immunopositive beta cells in the pancreatic islets. nih.govnih.gov

Microscopic examinations of the pancreas in diabetic rats have further revealed that vanadyl sulfate can repair damaged beta cells, prevent pancreatic islet atrophy, and restore islet insulin storage. primescholars.com In diabetic rats treated with vanadyl sulfate, the islets appeared normal with compact, centered insulin-immunoreactive spots, in contrast to the atrophied islets with scattered immunoreactivity seen in untreated diabetic rats. primescholars.com The beta cells in the treated group also showed restored ultrastructure, with normal-looking nuclei and cytoplasm containing numerous insulin secretory granules. primescholars.com

The mechanisms underlying these effects are thought to be related to the insulin-mimetic properties of vanadium compounds. It is known that insulin itself can act directly on beta cells through its own receptors to enhance insulin production in an autocrine feedback loop. thieme-connect.com By mimicking insulin's actions, vanadyl sulfate may stimulate insulin receptors and post-receptor signaling pathways in beta cells, thereby promoting their function and regeneration. thieme-connect.com

Table 4: Effects of Vanadyl Sulfate on Pancreatic Beta Cells in Animal Models

| Animal Model | Treatment | Key Findings on Beta Cells | Citation |

| STZ-Induced Diabetic Rats | Vanadyl Sulfate | Corrected the decrease in insulin-immunopositive beta cells. | nih.govnih.gov |

| Non-Diabetic Rats | Vanadyl Sulfate | Dose-dependent increase in the number of insulin-immunopositive beta cells. | nih.govnih.gov |

| STZ-Induced Diabetic Rats | Vanadyl Sulfate | Repaired damaged beta cells, prevented islet atrophy, and restored islet insulin storage. | primescholars.com |

| STZ-Induced Diabetic Rats | Vanadyl Sulfate | Restored beta cell ultrastructure with normal nuclei and insulin secretory granules. | primescholars.com |

Interaction with Specific Biomolecules (e.g., DNA, proteins) and Mechanistic Implications

Vanadyl sulfate has been shown to interact with key biomolecules such as DNA and proteins, which has significant mechanistic implications for its biological effects. Studies have demonstrated that vanadyl sulfate can induce DNA damage in both normal and cancerous human cells.

In human lymphocytes and HeLa cells, vanadyl sulfate was found to cause DNA damage, as detected by the comet assay. nih.gov Specifically, in lymphocytes, vanadyl sulfate at concentrations of 0.5 and 1 mM produced both single- and double-strand breaks in the DNA. nih.gov In HeLa cells, however, only single-strand breaks were observed at the same concentrations. nih.gov The study also indicated the presence of oxidized purines and pyrimidines in the DNA of cells treated with vanadyl sulfate, suggesting that oxidative damage is a component of its genotoxic mechanism. nih.gov The production of free radicals by vanadyl sulfate is thought to be a key factor in this DNA damage. nih.gov

The interaction of vanadium compounds with proteins is also a critical aspect of their mechanism of action. Vanadium can interact with various proteins, including cytoskeletal proteins like actin and membrane proteins such as Ca²⁺-ATPases. researchgate.net These interactions can lead to alterations in protein function. For instance, the structural and electronic similarities between vanadate (a form of vanadium) and phosphate (B84403) allow it to act as an inhibitor of phosphate-metabolizing enzymes. wiley.com

The ability of vanadyl sulfate to generate reactive oxygen species can lead to the denaturation of proteins and the degradation of DNA. nih.gov These interactions with essential biomolecules underscore the complex and multifaceted nature of vanadyl sulfate's biological activity, contributing to both its potential therapeutic effects and its toxicological profile.

Table 5: Interaction of Vanadyl Sulfate with DNA

| Cell Type | Vanadyl Sulfate Concentration | Type of DNA Damage Observed | Citation |

| Human Lymphocytes | 0.5 and 1 mM | Single- and double-strand breaks, oxidized purines | nih.gov |

| HeLa Cells | 0.5 and 1 mM | Single-strand breaks, oxidized purines and pyrimidines | nih.gov |

Advanced Research Applications in Materials Science and Catalysis

Role in Redox Flow Battery Electrolytes (VRFBs)

Vanadyl sulfate (B86663) is a crucial precursor for the electrolyte in Vanadium Redox Flow Batteries (VRFBs), a promising technology for large-scale energy storage. usvanadium.comwiley.com The performance and stability of these batteries are intrinsically linked to the properties of the vanadyl sulfate electrolyte.

The preparation of vanadyl sulfate electrolytes for VRFBs typically involves dissolving vanadyl sulfate hydrate (B1144303) (VOSO₄·xH₂O) in a sulfuric acid solution. mdpi.comhep.com.cn This process yields a solution containing the V(IV) ion (as VO²⁺), which can then be electrochemically converted to the various oxidation states required for battery operation (V²⁺, V³⁺, and V⁵⁺). wiley.commdpi.com The concentration of both the vanadium salt and the sulfuric acid is a critical parameter influencing the electrolyte's properties. wiley.comhep.com.cn

Several methods are employed to prepare the initial V(IV) electrolyte. One common approach is the direct dissolution of high-purity vanadyl sulfate in sulfuric acid. mdpi.com Another method involves the reductive dissolution of vanadium pentoxide (V₂O₅) in sulfuric acid using a reducing agent like oxalic acid. mdpi.comresearchgate.net The purity of the starting materials is paramount, as impurities such as Na, K, Fe, and Cr can negatively impact the electrolyte's performance by increasing viscosity, decreasing conductivity, and interfering with the electrochemical reactions. mdpi.comresearchgate.netelectrochemsci.orgrepec.org

The physicochemical characterization of these electrolytes is essential for understanding their behavior. Key properties that are routinely investigated include:

Solubility: The solubility of the different vanadium ions (V²⁺, V³⁺, VO²⁺, VO₂⁺) in the sulfuric acid electrolyte is a major factor determining the energy density of the VRFB. wiley.com While a high concentration of sulfuric acid can enhance the stability of the V(V) solution, it can adversely affect the solubility of V(II), V(III), and V(IV) ions. wiley.com

Stability: The thermal stability of the electrolyte is crucial for the operational range of the VRFB. wiley.com V(II), V(III), and V(IV) ions are prone to precipitation at low temperatures, while V(V) has poor stability at higher temperatures. wiley.comnih.gov Research has shown that supersaturated vanadyl sulfate solutions can remain stable for extended periods, making them potentially suitable for energy storage applications. researchgate.net Additives like phosphoric acid have been investigated to enhance the thermal stability of the electrolyte over a wider temperature range. hep.com.cn

| Property | Significance in VRFBs | Factors Influencing the Property |

|---|---|---|

| Solubility | Determines the energy density of the battery. | Concentration of sulfuric acid, temperature, presence of additives. wiley.com |

| Viscosity | Affects pumping energy consumption and mass transport. | Purity of starting materials, temperature. mdpi.comresearchgate.netrepec.org |

| Conductivity | Impacts the internal resistance and overall efficiency of the battery. | Purity of starting materials, concentration of sulfuric acid. mdpi.comresearchgate.netrepec.org |

| Stability | Defines the operational temperature window of the battery. | Temperature, concentration of vanadium ions, presence of stabilizing additives. wiley.comhep.com.cnnih.gov |

The electrochemical behavior of the vanadyl sulfate electrolyte is at the heart of the VRFB's operation. During charging and discharging, the vanadium ions undergo redox reactions at the surface of the electrodes. core.ac.uk The V⁴⁺/V⁵⁺ redox couple is active at the positive electrode, while the V²⁺/V³⁺ couple reacts at the negative electrode. wiley.com

Cyclic voltammetry is a key technique used to study the electrochemical reversibility and kinetics of these redox reactions. mdpi.com The performance of a VRFB is typically evaluated by its coulombic, voltage, and energy efficiencies during charge-discharge cycling. mdpi.com Research has shown that the performance of the battery is sensitive to the purity of the electrolyte, with lower-grade materials leading to decreased efficiency and capacity. mdpi.comresearchgate.net This is attributed to increased polarization and side reactions caused by impurities. mdpi.comelectrochemsci.org

| Electrochemical Parameter | Description | Influencing Factors |

|---|---|---|

| Redox Potentials | The potentials at which the V(II)/V(III) and V(IV)/V(V) redox reactions occur. | Electrolyte composition (e.g., counter-ion), acid concentration. mdpi.com |

| Electrochemical Activity | The rate and reversibility of the redox reactions at the electrode surface. | Electrolyte purity, electrode material and surface properties. mdpi.comelectrochemsci.orgcore.ac.uk |

| Battery Efficiencies (Coulombic, Voltage, Energy) | Measures of the battery's performance during charge-discharge cycles. | Electrolyte purity, membrane properties, operating conditions (e.g., current density). mdpi.commdpi.com |

| Charge-Discharge Capacity | The amount of charge the battery can store and deliver. | Vanadium ion concentration, electrolyte purity. mdpi.comresearchgate.net |

Catalytic Activity in Organic Synthesis Reactions

Vanadyl sulfate hydrate is recognized as an effective catalyst in various organic synthesis reactions, primarily leveraging the redox properties of the vanadium center. usvanadium.comcymitquimica.com

Vanadyl sulfate, often in combination with a co-catalyst, has been successfully employed for the aerobic oxidation of alcohols to their corresponding aldehydes. sciengine.comresearchgate.net An efficient catalytic system consisting of vanadyl sulfate and sodium nitrite (B80452) has been reported for the oxidation of benzylic alcohols with molecular oxygen. sciengine.comresearchgate.net In this system, vanadyl sulfate exhibits higher activity compared to other vanadium compounds like VO(acac)₂. researchgate.net The reaction proceeds under mild conditions, and the inorganic catalyst can be easily removed after the reaction. researchgate.net

The reaction conditions typically involve heating the alcohol with catalytic amounts of vanadyl sulfate and sodium nitrite in a solvent like acetonitrile (B52724) under an oxygen atmosphere. sciengine.com Water has been found to play multiple roles, including reducing the induction period of the reaction. sciengine.comresearchgate.net

| Substrate | Catalyst System | Product | Key Findings |

|---|---|---|---|

| Benzyl alcohol | Vanadyl sulfate / Sodium nitrite | Benzaldehyde | High yields and selectivity under mild conditions. sciengine.com |

| Substituted benzylic alcohols | Vanadyl sulfate / Sodium nitrite | Corresponding aldehydes | Effective for a range of substituted substrates. researchgate.net |

Vanadium(IV) sulfate oxide hydrate has been identified as a catalyst for the oxidative aromatization of cyclohexenone. cymitquimica.comthermofisher.krcymitquimica.comottokemi.com This reaction is a key transformation in organic synthesis for the preparation of aromatic compounds. The catalytic activity of vanadyl sulfate in this process highlights its ability to facilitate dehydrogenation reactions.

The catalytic mechanism of vanadyl sulfate in oxidation reactions generally involves the cycling of the vanadium center between different oxidation states, most commonly V(IV) and V(V). sciengine.commdpi.com In the aerobic oxidation of alcohols catalyzed by the vanadyl sulfate/sodium nitrite system, it is proposed that the V(IV) species is first oxidized to a V(V) species. sciengine.comresearchgate.net This oxidation is facilitated by the presence of molecular oxygen and the nitrite co-catalyst, which can generate nitric acid in situ. sciengine.com The resulting V(V) species is the active oxidant that converts the alcohol to the aldehyde, and in the process is reduced back to V(IV), thus completing the catalytic cycle. mdpi.com The presence of water can influence the redox cycles of the nitrogen compounds involved. sciengine.com Vanadium oxide hydrate is generally considered an oxidizing catalyst. biosynth.com

Integration in Composite Materials and Doped Crystalline Structures

This compound serves as a valuable component in the development of advanced materials, not only as a primary precursor but also as a critical additive for creating composite materials and doped crystalline structures. Its integration allows for the precise tuning of structural, optical, and electronic properties, opening avenues for new applications in materials science.

Structural and Optical Properties of Thiourea-Vanadyl Sulfate Composite Single Crystals

The combination of vanadyl sulfate with organic molecules like thiourea (B124793) has led to the creation of novel composite crystals with interesting characteristics. Research into thiourea-vanadyl sulfate (TVS) composite single crystals, grown from aqueous solutions via slow evaporation, has revealed specific structural and optical properties. usvanadium.com